Fluorure cuivrique dihydraté

Vue d'ensemble

Description

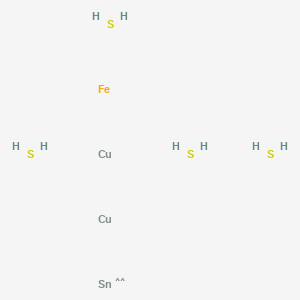

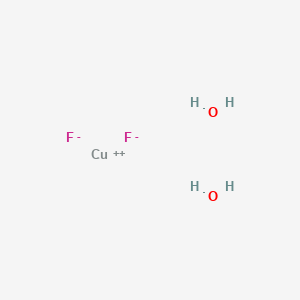

Copper difluoride dihydrate (CuF2·2H2O) is a compound composed of copper, fluorine, and water molecules. It is an inorganic salt that is used in a variety of industrial, scientific, and medical applications. Copper difluoride dihydrate is a white, crystalline solid with a melting point of 602°C and a density of 4.1 g/cm3. It is soluble in water and insoluble in alcohols. Copper difluoride dihydrate has a variety of uses, including as a reagent in chemical synthesis, as a catalyst in organic reactions, and as an additive in pharmaceuticals.

Applications De Recherche Scientifique

Analyse de la structure cristalline

La structure cristalline du fluorure cuivrique dihydraté a été largement étudiée. À 298°K, la structure est constituée de feuillets plissés de groupes CuF2O2 presque carrés, liés entre eux par des liaisons hydrogène . Cette structure unique en a fait un sujet d'intérêt dans le domaine de la cristallographie .

Analyse de la structure magnétique

Le fluorure cuivrique dihydraté a également été utilisé dans l'étude des structures magnétiques. Une étude de diffraction de neutrons du composé en dessous du point de Néel a déterminé sa structure cristalline et magnétique . Cela a contribué à notre compréhension des propriétés magnétiques dans des composés similaires .

Études de diffraction de neutrons

La diffraction de neutrons est un outil puissant pour étudier la structure atomique et/ou magnétique d'un matériau. Le fluorure cuivrique dihydraté a été utilisé dans de telles études pour fournir des informations sur sa structure atomique .

Analyse des vibrations thermiques

Le composé a été utilisé pour étudier les vibrations thermiques dans les structures cristallines. La vibration thermique est fortement anisotrope, avec des amplitudes beaucoup plus grandes perpendiculaires aux feuillets infinis liés par des liaisons hydrogène que parallèles aux feuillets .

Études sur les liaisons hydrogène

La structure du fluorure cuivrique dihydraté, qui comprend des liaisons hydrogène, en fait un composé utile pour étudier les liaisons hydrogène. La longueur de ces liaisons et leur rôle dans la structure globale du composé ont fait l'objet de recherches .

Études sur l'énergie du point zéro

Le composé a été utilisé dans des études sur l'énergie du point zéro, un concept de la mécanique quantique. Les atomes d'hydrogène dans le composé ont à peu près le même mouvement en raison de l'énergie du point zéro .

Mécanisme D'action

Cupric fluoride dihydrate, also known as copper difluoride dihydrate, is an inorganic compound with the chemical formula CuF2·2H2O. It is a white, ionic, crystalline, hygroscopic salt when anhydrous and appears blue when hydrated .

Target of Action

Copper compounds like cupric chloride have been found to interact with proteins such as vitamin k-dependent protein c and cystatin-b .

Mode of Action

It is known that each copper ion in the compound has four neighboring fluoride ions at 193 Å separation and two further away at 227 Å . This distorted octahedral [4+2] coordination is a consequence of the Jahn–Teller effect in d9 copper (II) .

Biochemical Pathways

Copper compounds are known to interact with glutathione s-transferases, which play a crucial role in cellular detoxification .

Pharmacokinetics

Copper compounds like cupric chloride have been found to have a mean absorption of 57 percent following oral administration .

Result of Action

Copper compounds are known to be essential nutrients, serving as a cofactor for several enzymes and proteins .

Action Environment

Cupric fluoride dihydrate can act as an intermediate in the green synthesis of fluoroaromatics. It can be used to make fluorinated aromatic hydrocarbons by reacting with aromatic hydrocarbons in an oxygen-containing atmosphere at temperatures above 450 °C (842 °F) . Environmental factors such as temperature and the presence of oxygen can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Orientations Futures

Copper (II) fluoride has been studied for its potential use in rechargeable lithium batteries .

Relevant Papers There are several relevant papers on Copper difluoride, dihydrate. For example, a paper titled “Enabling the reversibility of anhydrous copper (II) fluoride cathodes for rechargeable lithium batteries via fluorinated high-concentration electrolytes” discusses the use of Copper (II) fluoride in rechargeable lithium batteries . Another paper titled “Crystal Structure of Copper Fluoride Dihydrate, CuF2·2H2O” provides details on the crystal structure of Copper difluoride, dihydrate .

Analyse Biochimique

Biochemical Properties

Copper, the primary component of cupric fluoride dihydrate, is an essential element in cells and can act as either a recipient or a donor of electrons, participating in various reactions . Copper ions readily form complexes with biomolecules containing amino acid residues . Copper ions are sequestrated by several proteins, including Aβ, Tau, α-synuclein, Huntington, mutant SOD1, and Prion, and they tend to accumulate in several inclusion bodies .

Cellular Effects

Copper, as found in cupric fluoride dihydrate, plays a crucial role in cellular function. An excess of copper ions in cells can generate free radicals and increase oxidative stress . Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Copper imbalances, either overload or deficiency, have been associated with many diseases, including anemia, neutropenia, and thrombocytopenia, as well as tumor development and cancer .

Molecular Mechanism

Copper, the primary component of cupric fluoride dihydrate, is involved in several molecular mechanisms. Copper ions can act as either a recipient or a donor of electrons . Copper ions readily form complexes with biomolecules containing amino acid residues . Copper metabolism must be tightly controlled in order to achieve homeostasis and avoid disorders .

Temporal Effects in Laboratory Settings

The crystal structure of cupric fluoride dihydrate has been studied at different temperatures . As compared with the crystal at 298°K, the long Cu–F axial bonds of the distorted octahedron around the Cu 2+ ion are reduced in length from 2.465±6 to 2.391±4 A .

Dosage Effects in Animal Models

Copper homeostasis is tightly regulated in mammals, and copper imbalances, either overload or deficiency, have been associated with many diseases .

Metabolic Pathways

Copper, the primary component of cupric fluoride dihydrate, is involved in several metabolic pathways. Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Copper ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS .

Transport and Distribution

Copper, the primary component of cupric fluoride dihydrate, is transported and distributed within cells and tissues in a highly regulated manner . Mammalian enterocytes take in bioavailable copper ions from the diet in a Ctr1-dependent manner . After incorporation, cuprous ions are delivered to ATP7A, which pumps Cu + from enterocytes into the blood .

Subcellular Localization

While specific studies on the subcellular localization of cupric fluoride dihydrate are not available, copper, its primary component, has been studied extensively. Copper is used by essential metabolic enzymes for their activity. These enzymes are located in various intracellular compartments and outside cells .

Propriétés

IUPAC Name |

copper;difluoride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2FH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRICEWDSISGPV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[F-].[F-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuF2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158788 | |

| Record name | Cupric fluoride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13454-88-1 | |

| Record name | Cupric fluoride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013454881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupric fluoride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC FLUORIDE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A38PC42E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.